Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is a chemical compound with a complex structure that includes a sulfanium ion, a phenyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride typically involves the reaction of phenylsulfanium chloride with a ketone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur-containing compounds and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanium ion can form bonds with nucleophilic sites on proteins, altering their function. The ketone group may also participate in reactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsulfanium chloride: Shares the sulfanium ion but lacks the ketone group.
Methyl phenyl ketone: Contains the ketone group but lacks the sulfanium ion.
Sulfoxides and sulfones: Oxidized derivatives of sulfanium compounds.
Uniqueness
Methyl(2-oxo-2-phenylethyl)phenylsulfanium chloride is unique due to its combination of a sulfanium ion, a phenyl group, and a ketone functional group
Eigenschaften
96288-46-9 | |
Molekularformel |
C15H15ClOS |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
methyl-phenacyl-phenylsulfanium;chloride |
InChI |
InChI=1S/C15H15OS.ClH/c1-17(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VRQLGNTVHZJMJC-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.